REACTION_SMILES
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[CH2:23]1[O:24][CH2:25][CH2:26][CH2:27]1.[CH3:14][CH:15]([N-:16][CH:17]([CH3:18])[CH3:19])[CH3:20].[CH3:21][I:22].[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH2:9][C:10](=[O:11])[OH:12])[cH:6][cH:7]1.[Li+:13]>>[Cl:1][c:2]1[cH:3][cH:4][c:5]([CH2:8][CH:9]([C:10](=[O:11])[OH:12])[CH3:14])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCc1ccc(Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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CC(Cc1ccc(Cl)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |